molecular formula C9H14F2O B2452087 7,7-Difluorospiro[3.5]nonan-2-ol CAS No. 2503208-08-8

7,7-Difluorospiro[3.5]nonan-2-ol

Cat. No.: B2452087
CAS No.: 2503208-08-8
M. Wt: 176.207
InChI Key: NOKRTBFDDLZUAH-UHFFFAOYSA-N
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Description

7,7-Difluorospiro[3.5]nonan-2-ol is a chemical compound with the molecular formula C9H14F2O. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. The presence of fluorine atoms in its structure makes it an interesting compound for various chemical and industrial applications .

Scientific Research Applications

7,7-Difluorospiro[3.5]nonan-2-ol has several applications in scientific research:

Safety and Hazards

The safety information for 7,7-Difluorospiro[3.5]nonan-2-ol includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and storing in a well-ventilated place (P403+P233) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Difluorospiro[3.5]nonan-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the fluorination of spiro[3.5]nonan-2-one using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7,7-Difluorospiro[3.5]nonan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7,7-Difluorospiro[3.5]nonan-2-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to desired biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 7,7-Difluorospiro[3.5]nonan-2-one
  • (7,7-Difluorospiro[3.5]nonan-2-yl)methanol

Uniqueness

7,7-Difluorospiro[3.5]nonan-2-ol is unique due to its specific structure and the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different properties and applications, making it a valuable compound for various research and industrial purposes .

Properties

IUPAC Name

7,7-difluorospiro[3.5]nonan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O/c10-9(11)3-1-8(2-4-9)5-7(12)6-8/h7,12H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKRTBFDDLZUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC12CC(C2)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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